molecular formula C9H9F2NO3 B1452683 Methyl 4-amino-3-(difluoromethoxy)benzoate CAS No. 1096816-13-5

Methyl 4-amino-3-(difluoromethoxy)benzoate

Cat. No. B1452683
M. Wt: 217.17 g/mol
InChI Key: QHNAKUPIZUEQKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-amino-3-(difluoromethoxy)benzoate” is a chemical compound with the CAS Number: 1096816-13-5 . It has a molecular weight of 217.17 . The IUPAC name for this compound is methyl 4-amino-3-(difluoromethoxy)benzoate . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The Inchi Code for “Methyl 4-amino-3-(difluoromethoxy)benzoate” is 1S/C9H9F2NO3/c1-14-8(13)5-2-3-6(12)7(4-5)15-9(10)11/h2-4,9H,12H2,1H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 4-amino-3-(difluoromethoxy)benzoate” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Labeling

  • Methyl 4-amino-3-(difluoromethoxy)benzoate has been utilized in the synthesis of labeled compounds. For instance, the compound was used in the preparation of [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate. This process involved several steps, including carbonation, coupling, and reduction, to achieve high specific activities for research applications in radiopharmaceuticals (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).

Medicinal Chemistry

  • In medicinal chemistry, derivatives of methyl 4-amino-3-(difluoromethoxy)benzoate have been synthesized for potential use as radiotracers in imaging Alzheimer's disease. The synthesis involved complex steps to yield carbon-11 labeled CK1 inhibitors, demonstrating the compound's role in developing diagnostic tools (Gao, Wang, & Zheng, 2018).

Antimicrobial Activity

  • Derivatives of methyl 4-amino-3-(difluoromethoxy)benzoate have shown significant antimicrobial activity. For instance, novel arylazopyrazolones substituted with thiazolyhydrazone, synthesized from 4-(1H)-benzotriazoyl methyl amino benzoate, exhibited considerable activity against various bacteria and fungi (Shah, 2014).

Polymer Synthesis

  • In the field of polymer science, methyl 4-amino-3-(difluoromethoxy)benzoate was used in synthesizing hyperbranched aromatic polyamide. This involved thermal polymerization to produce polymers with specific properties, such as solubility in various solvents and distinct molecular weights (Yang, Jikei, & Kakimoto, 1999).

Molecular Structure Studies

  • Studies on molecular structures, such as hydrogen-bonded supramolecular structures, have used methyl 4-amino-3-(difluoromethoxy)benzoate derivatives. These studies contribute to understanding molecular interactions and designing materials with specific properties (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Chemical Synthesis

  • The compound has been applied in chemical synthesis processes, such as the preparation of N-phthaloylated amino acids and peptide derivatives. This reagent proved efficient in racemization-free phthaloylation, demonstrating its versatility in organic synthesis (Casimir, Guichard, & Briand, 2002).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 4-amino-3-(difluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3/c1-14-8(13)5-2-3-6(12)7(4-5)15-9(10)11/h2-4,9H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNAKUPIZUEQKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-3-(difluoromethoxy)benzoate

Synthesis routes and methods

Procedure details

Methyl 3-(difluoromethoxy)-4-nitrobenzoate (0.9 g) was placed in a 250 mL round bottom flask and dissolved in 30 mL of ethanol. Pd/C (0.15 g, 10% Pd) was carefully added and a balloon of hydrogen was attached to the flask. The reaction was vigorously stirred over night. After checking by TLC, the reaction was filtered through a pad of celite and concentrated to give 0.6 g of methyl 4-amino-3-(difluoromethoxy)benzoate which was used without further purification.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.15 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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